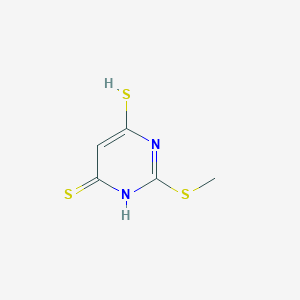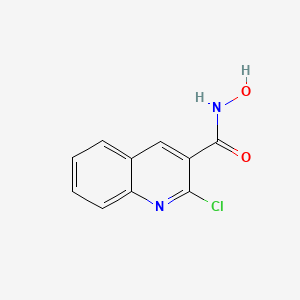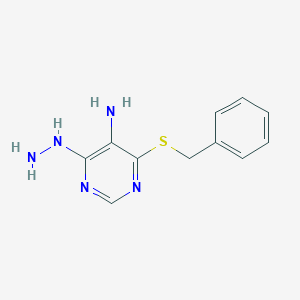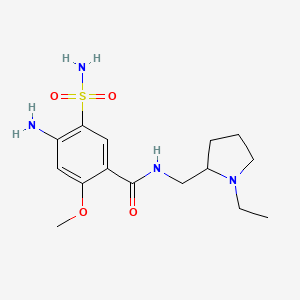![molecular formula C8H15N5O4S B12908103 2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide CAS No. 918445-47-3](/img/structure/B12908103.png)
2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an amino group, methoxy groups, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions include a reaction temperature of 150°C and a reaction time of 10 hours .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to maximize yield and minimize waste. The use of environmentally friendly reagents and catalysts, such as dimethyl carbonate, is preferred to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: A closely related compound used as an intermediate in the synthesis of various chemicals.
2-Amino-4,6-dihydroxypyrimidine: Another related compound that serves as a precursor in the synthesis of 2-amino-4,6-dimethoxypyrimidine.
Uniqueness
2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
918445-47-3 |
|---|---|
Molecular Formula |
C8H15N5O4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2-[(5-amino-4,6-dimethoxypyrimidin-2-yl)amino]ethanesulfonamide |
InChI |
InChI=1S/C8H15N5O4S/c1-16-6-5(9)7(17-2)13-8(12-6)11-3-4-18(10,14)15/h3-4,9H2,1-2H3,(H2,10,14,15)(H,11,12,13) |
InChI Key |
SKGDFYLUVPPSDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)NCCS(=O)(=O)N)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


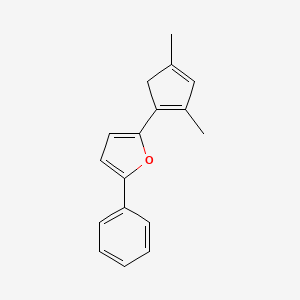
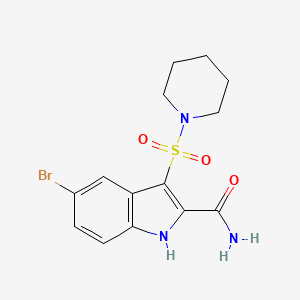
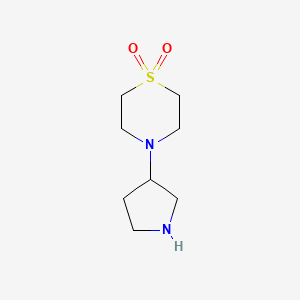
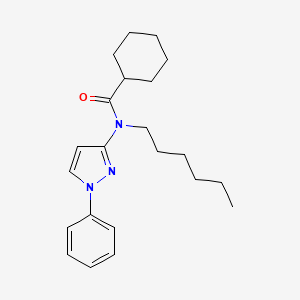

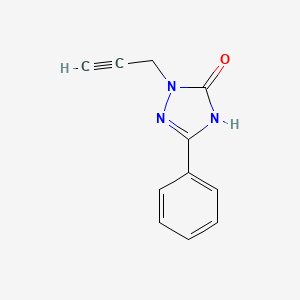
![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)



